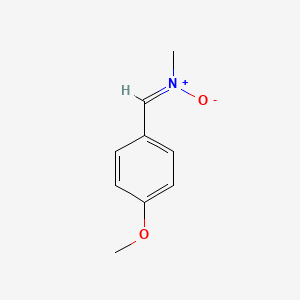

1-(4-methoxyphenyl)-N-methylmethanimine oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions . For instance, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produced a related compound .

Chemical Reactions Analysis

The chemical reactions involving “1-(4-methoxyphenyl)-N-methylmethanimine oxide” are not explicitly mentioned in the available resources .

科学的研究の応用

Synthesis Applications

- Synthesis of 4-Hydroxyprolines : The compound has been used in the synthesis of 4-hydroxyprolines. This involves a reaction with acrylaldehyde, followed by hydrogenolysis over palladium hydroxide and acid hydrolysis (Hara, Inouye, & Kakisawa, 1981).

Spectroscopy and Structural Analysis

- NMR Spectral Studies : NMR spectral analysis has been conducted on a series of N-alkyl-α-methoxycarbonylmethanimine N-oxides, which helps in assigning their configurations (Inouye, Takaya, & Kakisawa, 1985).

Photochemistry

- Photosensitized Electron-Transfer Reactions : The compound has been studied for its behavior in photosensitized electron-transfer reactions, particularly regarding isomer ratios under oxygen atmospheres (Kawamura et al., 2000).

Organic Electronic Devices

- Hole-Transporting Material : It has been synthesized as a durable nitronyl nitroxide radical combined with a triarylamine moiety for use in organic electronic devices. This includes applications in single-layer hole-only devices (Kurata et al., 2007).

Oxidation Reactions

- Liquid-Phase Oxidation Studies : The compound has been involved in studies on the kinetics of liquid-phase oxidation of methoxybenzenes to yield hydroperoxides, useful in understanding oxidation mechanisms in organic chemistry (Zawadiak et al., 2003).

将来の方向性

作用機序

Target of Action

Similar compounds have been found to target specific enzymes or receptors in the body

Mode of Action

It’s known that many organic compounds interact with their targets by binding to active sites, leading to changes in the targets’ functions . The exact interaction between 1-(4-methoxyphenyl)-N-methylmethanimine oxide and its targets remains to be elucidated.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects

Pharmacokinetics

Similar compounds have been found to have good bioavailability and low clearance . More research is needed to determine the ADME properties of this compound and their impact on its bioavailability.

Result of Action

Similar compounds have been found to have various biological activities, such as anti-inflammatory, antiviral, and anticancer effects

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the action of organic compounds

特性

IUPAC Name |

1-(4-methoxyphenyl)-N-methylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(11)7-8-3-5-9(12-2)6-4-8/h3-7H,1-2H3/b10-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBZJCSNXVMPIH-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CC1=CC=C(C=C1)OC)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/[N+](=C/C1=CC=C(C=C1)OC)/[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(2-Methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2725957.png)

![1-Iodo-3-(4-propylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2725960.png)

![4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4'-bipiperidine](/img/structure/B2725963.png)

![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2725966.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2725967.png)

![2-[Cyclopropyl(ethoxy)methylidene]propanedinitrile](/img/structure/B2725969.png)

amine hydrochloride](/img/structure/B2725970.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2725971.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B2725975.png)

![N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide](/img/structure/B2725976.png)

![2,4-dichloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2725977.png)

![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2725978.png)